molecular structure and stereochemistry of 2-ethyl-N-methylcyclohexan-1-amine
molecular structure and stereochemistry of 2-ethyl-N-methylcyclohexan-1-amine
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Ethyl-N-methylcyclohexan-1-amine
Executive Summary & Chemical Identity
2-Ethyl-N-methylcyclohexan-1-amine is a secondary alicyclic amine characterized by a cyclohexane scaffold substituted with an ethyl group at the C2 position and a methylamino group at the C1 position. It serves as a valuable model system for studying 1,2-disubstituted cyclohexane conformational dynamics and is a structural motif found in various pharmaceutical intermediates and psychoactive substances (e.g., analogs of tiletamine or eticyclidine metabolites).
| Property | Data |
| IUPAC Name | N-Methyl-2-ethylcyclohexan-1-amine |
| Molecular Formula | C₉H₁₉N |
| Molecular Weight | 141.26 g/mol |
| Chiral Centers | C1 and C2 |
| Stereoisomers | 4 (2 enantiomeric pairs: cis and trans) |
| Key Functionality | Secondary Amine, Lipophilic Hydrocarbon Ring |
Stereochemical Analysis
The physicochemical behavior of 2-ethyl-N-methylcyclohexan-1-amine is governed by the relative stereochemistry of the substituents at C1 and C2. Due to the flexibility of the cyclohexane ring, the molecule exists in dynamic equilibrium between chair conformers.
Configurational Isomers
The molecule possesses two stereocenters, leading to two diastereomers:
-
Trans-isomer: The substituents are on opposite faces of the ring. (Configurations: 1R,2R and 1S,2S)
-
Cis-isomer: The substituents are on the same face of the ring. (Configurations: 1R,2S and 1S,2R)
Conformational Analysis & Stability (A-Values)
To determine the most stable conformer, we analyze the steric bulk of the substituents using A-values (free energy difference between axial and equatorial positions).[1]
-
Ethyl Group (
): A-value kcal/mol.[2] -
Methylamino Group (
): A-value kcal/mol (dependent on solvent/protonation state).
Stability Ranking:
-
Trans-Diequatorial (
): Both the ethyl and methylamino groups occupy equatorial positions. This is the global minimum energy structure as it minimizes 1,3-diaxial interactions. -
Cis-Equatorial/Axial (
): The bulkier ethyl group occupies the equatorial position, while the smaller methylamino group is forced axial. -
Cis-Axial/Equatorial (
): The ethyl group is axial. This is less stable than the conformer due to the higher A-value of the ethyl group. -
Trans-Diaxial (
): Both groups are axial. This is the highest energy conformer due to severe steric strain and 1,3-diaxial interactions.
Stereochemical Pathway Diagram
Figure 1: Conformational landscape of 2-ethyl-N-methylcyclohexan-1-amine. The trans-diequatorial conformer dominates the population due to minimized steric strain.
Synthetic Methodologies
The synthesis of 2-ethyl-N-methylcyclohexan-1-amine generally proceeds via reductive amination , a robust protocol allowing for the conversion of ketones to amines.[3][4]
Protocol: Reductive Amination of 2-Ethylcyclohexanone
This method is preferred for its operational simplicity and high yield.
Reagents:
-
Substrate: 2-Ethylcyclohexanone (commercially available or synthesized via alkylation of cyclohexanone enamine).
-
Amine Source: Methylamine (33% in EtOH or THF solution).
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (
). STAB is preferred for safety and selectivity. -
Solvent: 1,2-Dichloroethane (DCE) or Methanol.
Step-by-Step Workflow:
-
Imine Formation: Dissolve 2-ethylcyclohexanone (1.0 eq) in DCE. Add methylamine (1.2 eq) and stir for 30 minutes to establish the imine/enamine equilibrium.
-
Reduction: Add STAB (1.5 eq) portion-wise. The mild acidity of STAB promotes protonation of the imine, facilitating hydride attack.
-
Quench: After 12–24 hours, quench with saturated aqueous
. -
Extraction: Extract with DCM, dry over
, and concentrate. -
Purification: The crude oil is a mixture of cis and trans isomers. Separation can be achieved via fractional distillation or column chromatography (typical eluent: DCM/MeOH/NH4OH).
Stereochemical Outcome: Hydride delivery to the intermediate iminium ion is subject to steric approach control.
-
Axial Attack: Hydride approaches from the axial direction (less hindered), leading to the equatorial amine (Trans isomer).
-
Equatorial Attack: Hydride approaches from the equatorial direction, leading to the axial amine (Cis isomer).
-
Note: Thermodynamic conditions (e.g.,
) strongly favor the trans-diequatorial product.
Synthesis Flowchart
Figure 2: Synthetic pathway via reductive amination.[4][5][6] The ratio of Cis/Trans products depends on the reducing agent used.
Analytical Characterization
Distinguishing between the cis and trans isomers is critical for quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this assignment.
Proton NMR ( H-NMR) Diagnostics
The signal of the proton at C1 (the methine proton attached to the nitrogen-bearing carbon,
| Feature | Trans Isomer (Diequatorial) | Cis Isomer (Ethyl-eq, Amine-ax) |
| H1 Configuration | Axial ( | Equatorial ( |
| Coupling Partners | H2 (axial), H6 (axial), H6 (equatorial) | H2 (axial), H6 (axial), H6 (equatorial) |
| Coupling Constants ( | Large | Only small |
| Signal Appearance | Triplet of Triplets (tt) or broad multiplet. Wide peak width ( | Narrow Multiplet or broad singlet. Narrow peak width ( |
| Chemical Shift | Typically more shielded (upfield) due to axial position. | Typically more deshielded (downfield). |
Mass Spectrometry (MS)
-
Molecular Ion:
. -
Base Peak: The fragmentation is dominated by
-cleavage adjacent to the nitrogen.-
Cleavage of the C1-C2 bond yields a characteristic fragment:
( ) is common for N-methyl amines, but the ring structure modifies this. -
Loss of the ethyl group (
) is a secondary pathway.
-
References
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
- Conformational Analysis of Cyclohexanes: Eliel, E. L., et al. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994. (Standard reference for A-values).
-
NMR of Cyclohexylamines: Booth, H. "Applications of 1H NMR spectroscopy to the conformational analysis of cyclic compounds." Progress in Nuclear Magnetic Resonance Spectroscopy, 1969, 4, 149-381. Link
-
Synthesis of 2-Substituted Cyclohexylamines: PubChem Compound Summary for CID 12446308 (N-Ethyl-N-methylcyclohexanamine - structural analog). Link
Sources
- 1. A value - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
